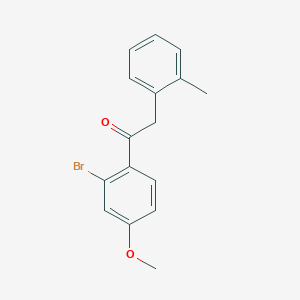
1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one
Übersicht
Beschreibung
1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one, also known as BMME, is an organic compound belonging to the class of compounds known as phenylalkanones. This compound has a variety of applications in the field of science, including in the synthesis of pharmaceuticals, in the synthesis of organic chemicals, and in the study of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with bromo- and methoxyphenyl groups are often synthesized and characterized for their potential applications in various fields. For instance, the synthesis and characterization of derivatives involving bromo-methoxyphenyl groups have been explored for their antimicrobial activities. Sherekar et al. (2021) synthesized derivatives by condensing certain bromo-methoxyphenyl compounds with aldehydes and evaluated their antimicrobial properties, demonstrating the chemical versatility and potential biological relevance of these compounds (Sherekar, Kakade, & Padole, 2021).
Environmental Degradation
Bromo-methoxyphenyl compounds also play a role in environmental chemistry, particularly in the degradation of persistent organic pollutants. Research has shown that certain environmental bacteria can dechlorinate methoxychlor, an organochlorine insecticide, suggesting the potential for similar mechanisms to affect bromo-methoxyphenyl compounds. This research highlights the environmental fate and biodegradation pathways of structurally related compounds (Satsuma & Masuda, 2012).
Potential Biological Implications
The structural similarity of 1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one to other bromo- and methoxyphenyl derivatives implies potential biological relevance. Compounds with such structures have been studied for various biological effects, including antimicrobial and potential endocrine-disrupting activities. The study of hydroxylated and methoxylated polybrominated diphenyl ethers, for instance, contributes to understanding the biological implications of such compounds, including their potential as natural products or metabolites of synthetic flame retardants (Marsh, Stenutz, & Bergman, 2003).
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-11-5-3-4-6-12(11)9-16(18)14-8-7-13(19-2)10-15(14)17/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIONHNFXSQRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



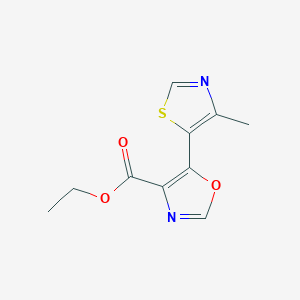
![3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1526859.png)
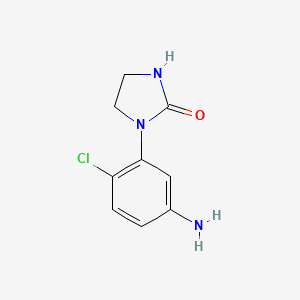
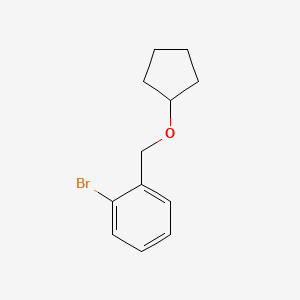
![3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one](/img/structure/B1526864.png)
![Methyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1526866.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1526870.png)
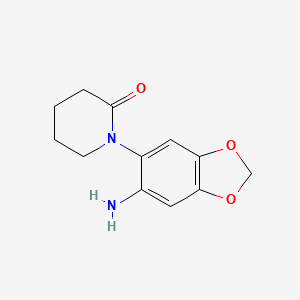
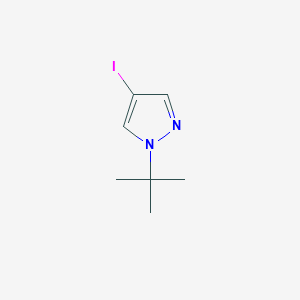
![Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B1526873.png)
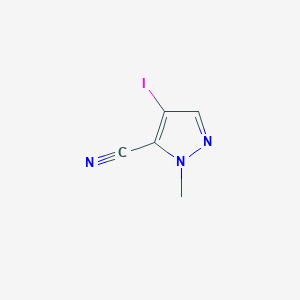
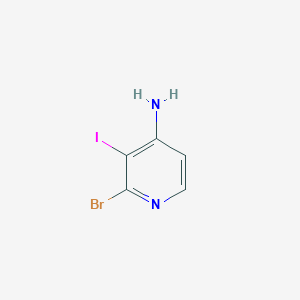
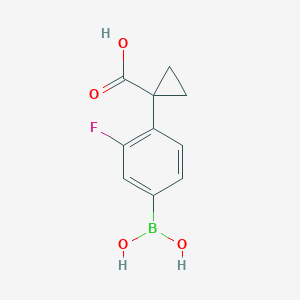
![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)